6-Bromo-1-benzofuran-3-carboxylic acid 6-Bromo-1-benzofuran-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1393570-42-7
VCID: VC7521738
InChI: InChI=1S/C9H5BrO3/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4H,(H,11,12)
SMILES: C1=CC2=C(C=C1Br)OC=C2C(=O)O
Molecular Formula: C9H5BrO3
Molecular Weight: 241.04

6-Bromo-1-benzofuran-3-carboxylic acid

CAS No.: 1393570-42-7

Cat. No.: VC7521738

Molecular Formula: C9H5BrO3

Molecular Weight: 241.04

* For research use only. Not for human or veterinary use.

6-Bromo-1-benzofuran-3-carboxylic acid - 1393570-42-7

Specification

CAS No. 1393570-42-7
Molecular Formula C9H5BrO3
Molecular Weight 241.04
IUPAC Name 6-bromo-1-benzofuran-3-carboxylic acid
Standard InChI InChI=1S/C9H5BrO3/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4H,(H,11,12)
Standard InChI Key NWNPYUMOFOZKJH-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Br)OC=C2C(=O)O

Introduction

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

6-Bromo-1-benzofuran-3-carboxylic acid belongs to the benzofuran class of heterocyclic compounds, characterized by a fused benzene and furan ring system. The molecular formula is C₉H₅BrO₃, with a molecular weight of 241.04 g/mol . The bromine substitution at position 6 and the carboxylic acid group at position 3 introduce steric and electronic effects that influence its reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1393570-42-7
Molecular FormulaC₉H₅BrO₃Calculated
Molecular Weight241.04 g/molCalculated
Density~1.6 g/cm³ (estimated)
Boiling PointNot reported-
Melting PointNot reported-
SolubilityLimited in polar solvents
LogP (Partition Coefficient)~3.44 (estimated)

The density and LogP values are extrapolated from structurally similar compounds, such as 6-bromo-1-benzofuran, which exhibits a density of 1.6 g/cm³ and LogP of 3.44 . The carboxylic acid group likely enhances solubility in polar aprotic solvents compared to non-functionalized benzofurans.

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for 6-bromo-1-benzofuran-3-carboxylic acid is documented in the provided sources, analogous methods for related brominated benzofurans offer insights. A patent describing the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CN103880745A) highlights a multi-step approach involving reduction, amidation, cyclization, and hydrolysis . Adapting this strategy, a plausible route for 6-bromo-1-benzofuran-3-carboxylic acid could involve:

  • Bromination of Benzofuran Precursors: Direct bromination of 1-benzofuran-3-carboxylic acid using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

  • Carboxylation of Bromobenzofuran: Introducing the carboxylic acid group via Friedel-Crafts acylation or carboxylation reactions, though steric hindrance from bromine may necessitate directing groups.

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/ConditionsIntermediate
1BrominationNBS, radical initiator, CCl₄6-bromo-1-benzofuran
2CarboxylationCO₂, Pd catalyst, baseTarget compound

These steps remain theoretical and would require optimization to address challenges such as regioselectivity and functional group compatibility.

Spectral Characterization

Available data for related compounds suggest characteristic spectral signatures:

  • IR Spectroscopy: Strong absorption bands near 1700 cm⁻¹ (C=O stretch of carboxylic acid) and 650 cm⁻¹ (C-Br stretch) .

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons adjacent to bromine (δ 7.2–7.8 ppm), carboxylic acid proton (δ ~12 ppm, broad).

    • ¹³C NMR: Carboxylic acid carbon (δ ~170 ppm), bromine-bearing aromatic carbon (δ ~115 ppm) .

Mass spectrometry would likely show a molecular ion peak at m/z 241 (M⁺) with fragments corresponding to loss of CO₂ (m/z 197) and Br (m/z 162) .

Applications and Industrial Relevance

Material Science

The compound’s aromatic and electron-withdrawing groups make it suitable for:

  • Organic Semiconductors: As a building block for conjugated polymers.

  • Coordination Chemistry: Chelating metal ions via the carboxylic acid group.

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